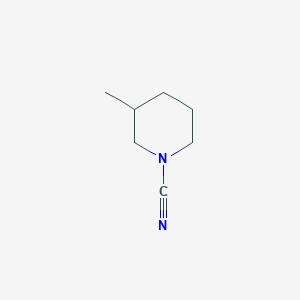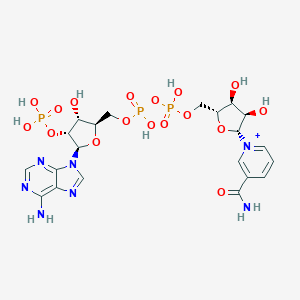
3-Methylpiperidine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpiperidine-1-carbonitrile is an organic compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in water and most organic solvents. The compound is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
3-Methylpiperidine-1-carbonitrile has various scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used in the study of enzyme-catalyzed reactions and the development of new drugs. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-Methylpiperidine-1-carbonitrile is not fully understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of certain neurotransmitters, such as serotonin and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can lead to an analgesic effect.
Effets Biochimiques Et Physiologiques
3-Methylpiperidine-1-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to have an effect on the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methylpiperidine-1-carbonitrile in lab experiments include its high yield, good purity, and wide range of scientific research applications. However, the compound is highly toxic and should be handled with care. It is also relatively expensive compared to other organic compounds.
Orientations Futures
There are several future directions for the research on 3-Methylpiperidine-1-carbonitrile. One direction is the development of new drugs that are based on the compound's anticonvulsant, analgesic, and anti-inflammatory properties. Another direction is the study of the compound's effect on other neurotransmitters in the brain. Additionally, further research is needed to fully understand the mechanism of action of 3-Methylpiperidine-1-carbonitrile.
Méthodes De Synthèse
The synthesis of 3-Methylpiperidine-1-carbonitrile involves the reaction of 3-methylpiperidine with cyanogen bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation or recrystallization. The yield of the synthesis process is typically high, and the purity of the product is also good.
Propriétés
IUPAC Name |
3-methylpiperidine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7-3-2-4-9(5-7)6-8/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBUJENWPDKMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpiperidine-1-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)


![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)


![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
